

The Enigmatic Role of 3-Methylthiolane in Flavor Chemistry: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylthiolane

Cat. No.: B1266643

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Abstract

3-Methylthiolane, a sulfur-containing heterocyclic compound, presents an intriguing yet underexplored area within flavor chemistry. While its presence is presumed in various cooked and roasted foods, detailed characterization of its specific contribution to flavor profiles remains limited. This technical guide provides a comprehensive overview of the current knowledge on **3-Methylthiolane**, drawing necessary parallels from structurally related and better-understood thiolanes, thiophenes, and other volatile sulfur compounds that are pivotal to the sensory qualities of numerous food products. This paper aims to equip researchers and professionals with a foundational understanding, methodologies for investigation, and a framework for future research into the nuanced role of **3-Methylthiolane** and similar compounds in flavor science.

Introduction to 3-Methylthiolane

3-Methylthiolane, also known as 3-methyltetrahydrothiophene, is a volatile organic compound with the chemical formula $C_5H_{10}S$. As a saturated heterocyclic sulfide, its chemical structure suggests a potential role as a flavor compound, likely contributing to the complex aroma profiles of cooked foods. Volatile sulfur compounds (VSCs) are renowned for their low odor thresholds and significant impact on the overall flavor of a wide range of products, including coffee, meat, and vegetables.^[1] Despite the general importance of VSCs, specific sensory and quantitative data for **3-Methylthiolane** are scarce in publicly available scientific literature. This

guide will synthesize the available information on **3-Methylthiolane** and supplement it with data from analogous compounds to provide a thorough technical overview.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **3-Methylthiolane** is presented in Table 1. These properties are crucial for developing analytical methods for its detection and quantification.

Property	Value	Source
CAS Number	4740-00-5	[2]
Molecular Formula	C ₅ H ₁₀ S	[2]
Molecular Weight	102.20 g/mol	[2]
Boiling Point	132.5 ± 8.0 °C at 760 mmHg	[2]
Flash Point	28.1 ± 15.1 °C	[2]
Density	0.9 ± 0.1 g/cm ³	[2]
Refractive Index	1.491	[2]

Potential Role in Flavor Chemistry

While direct evidence is limited, the structure of **3-Methylthiolane** suggests its potential contribution to "meaty," "roasted," or "sulfurous" flavor notes, similar to other thiolanes and thiophenes found in cooked foods.[\[3\]](#)[\[4\]](#) The flavor profile of such compounds is highly dependent on their concentration, the food matrix, and interactions with other volatile compounds.

Sensory Properties: An Analogical Approach

Due to the lack of specific organoleptic data for **3-Methylthiolane**, we can infer its potential sensory characteristics from related compounds. For instance, 2-methyl-3-furanthiol is known for its meaty aroma, while various thiophenes contribute roasted and savory notes to coffee and cooked meat.[\[3\]](#)[\[5\]](#) It is plausible that **3-Methylthiolane** possesses a complex aroma profile that could range from savory and meaty at low concentrations to more intensely

sulfurous at higher levels. The determination of its precise flavor profile and sensory threshold requires further investigation.

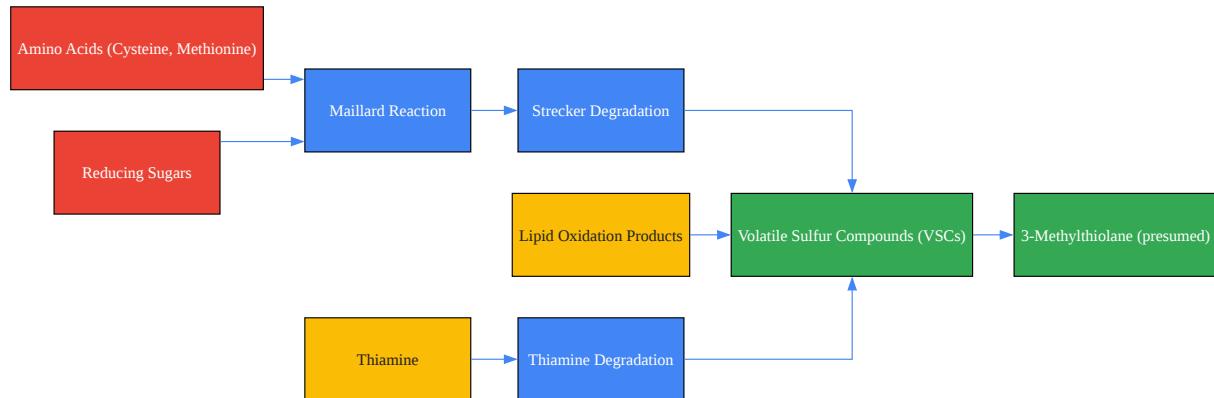
Natural Occurrence and Formation Pathways

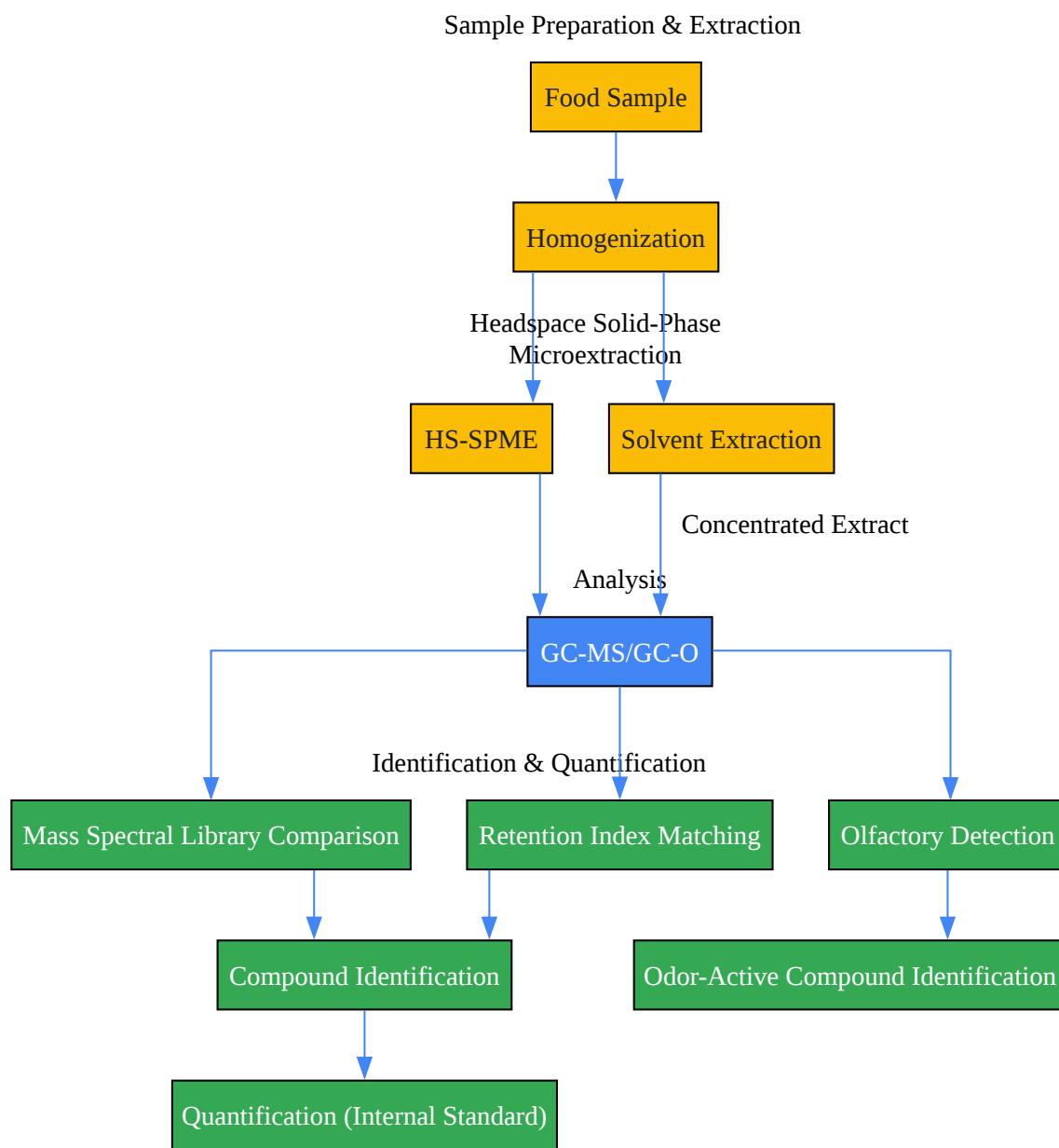
The formation of volatile sulfur compounds in food is often a result of complex chemical reactions that occur during processing, particularly heating.[\[1\]](#)

2.2.1. Maillard Reaction and Strecker Degradation: The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a primary source of flavor compounds in cooked foods. The Strecker degradation of sulfur-containing amino acids like cysteine and methionine within the Maillard reaction pathway is a well-established source of many VSCs.[\[6\]](#) It is highly probable that **3-Methylthiolane** is formed through these pathways, particularly from the degradation of methionine.

2.2.2. Thiamine Degradation: The thermal degradation of thiamine (Vitamin B1) is another significant pathway for the formation of sulfur-containing flavor compounds, including thiophenes and thiazoles, in meat.[\[6\]](#)

Logical Relationship of VSC Formation



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